

Stachartin C and its Phenylspirodrimane Cousins: A Comparative Guide to Cytotoxicity

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Compound of Interest

Compound Name: Stachartin C

Cat. No.: B8257872

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For researchers and professionals in drug development, understanding the cytotoxic potential of novel compounds is paramount. This guide provides a comparative analysis of the cytotoxicity of **stachartin C** and other phenylspirodrimanes, a class of meroterpenoids derived from fungi, against various cancer cell lines. The data presented is compiled from recent studies, offering a valuable resource for evaluating their potential as anticancer agents.

Comparative Cytotoxicity of Phenylspirodrimanes

The cytotoxic activity of **stachartin C** and related phenylspirodrimane derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a key measure of cytotoxicity, are summarized in the table below. The data reveals that several of these compounds exhibit potent cytotoxic effects, in some cases surpassing the efficacy of established chemotherapy drugs.

Compound	Cell Line	IC50 (μM)	Reference
Stachybochartin C	MDA-MB-231 (Breast Cancer)	10.8	[1] [2]
U-2OS (Osteosarcoma)	4.5	[1] [2]	
Stachybochartin A	MDA-MB-231 (Breast Cancer)	15.4	[1] [2]
U-2OS (Osteosarcoma)	8.2	[1] [2]	
Stachybochartin B	MDA-MB-231 (Breast Cancer)	21.7	[1] [2]
U-2OS (Osteosarcoma)	12.5	[1] [2]	
Stachybochartin D	MDA-MB-231 (Breast Cancer)	18.6	[1] [2]
U-2OS (Osteosarcoma)	9.7	[1] [2]	
Stachybochartin G	MDA-MB-231 (Breast Cancer)	11.2	[1] [2]
U-2OS (Osteosarcoma)	5.3	[1] [2]	
Stachybotrylactam	MP41 (Uveal Melanoma)	< 1.0	[3]
786 (Renal Cell Carcinoma)	0.3 - 1.5	[3]	
CAL33 (Head and Neck Squamous Cell Carcinoma)	0.3 - 1.5	[3]	
786R (Sunitinib-resistant Renal Cell	0.8 - 2.2	[3]	

Carcinoma)

CAL33RR (Cisplatin-resistant HNSCC)	0.6 - 1.0	[3]	
Stachybotrylactam acetate	MP41 (Uveal Melanoma)	< 1.0	[3]
786 (Renal Cell Carcinoma)	0.3 - 1.5	[3]	
CAL33 (Head and Neck Squamous Cell Carcinoma)	0.3 - 1.5	[3]	
786R (Sunitinib-resistant Renal Cell Carcinoma)	0.8 - 2.2	[3]	
CAL33RR (Cisplatin-resistant HNSCC)	0.6 - 1.0	[3]	
2 α -acetoxystachybotrylactam acetate	MP41 (Uveal Melanoma)	< 1.0	[3]
786 (Renal Cell Carcinoma)	0.3 - 1.5	[3]	
CAL33 (Head and Neck Squamous Cell Carcinoma)	0.3 - 1.5	[3]	
786R (Sunitinib-resistant Renal Cell Carcinoma)	0.8 - 2.2	[3]	
CAL33RR (Cisplatin-resistant HNSCC)	0.6 - 1.0	[3]	
Doxorubicin (Positive Control)	U-2OS (Osteosarcoma)	Not specified, used as control	[2]

Sunitinib (Positive Control)	786 (Renal Cell Carcinoma)	2.5 ± 0.5	[3]
786R (Sunitinib-resistant Renal Cell Carcinoma)	$> 10 \pm 1$	[3]	
Cisplatin (Positive Control)	CAL33 (Head and Neck Squamous Cell Carcinoma)	1.5 ± 0.3	[3]
CAL33RR (Cisplatin-resistant HNSCC)	$> 10 \pm 1$	[3]	

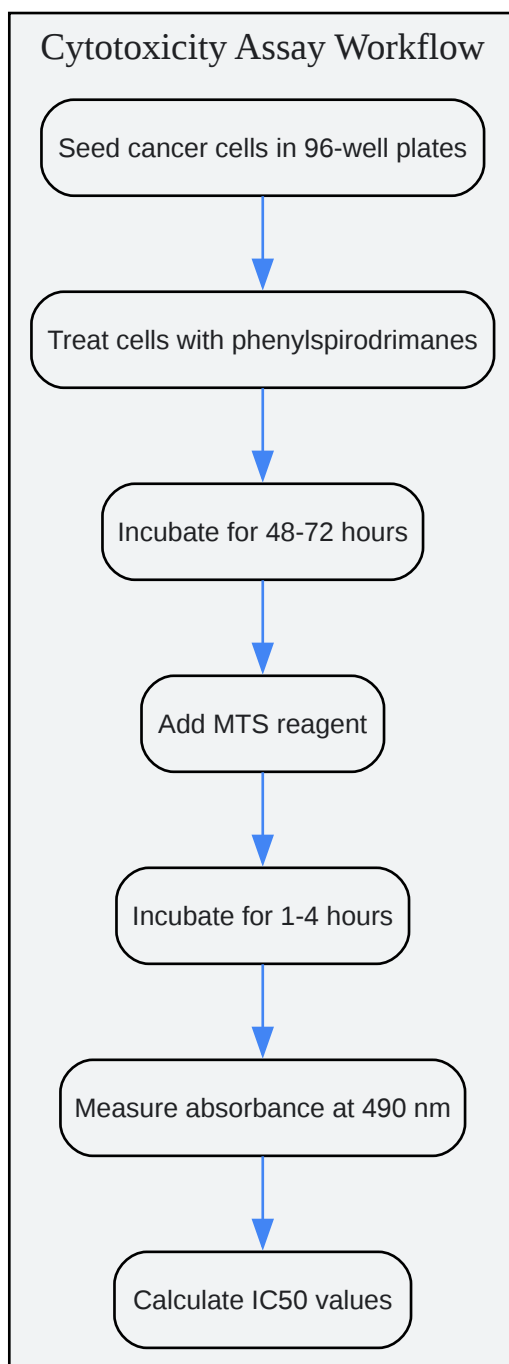
Experimental Protocols

The cytotoxicity of phenylspirodrimanes is typically assessed using colorimetric assays such as the MTT or MTS assays. These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.

General Cytotoxicity Assay Protocol (MTS Assay)

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10^3 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., **stachartin C**, other phenylspirodrimanes) or a vehicle control (e.g., DMSO). A positive control, such as doxorubicin, sunitinib, or cisplatin, is also included.
- **Incubation:** The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
- **MTS Reagent Addition:** After the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.

- **Color Development:** The plates are incubated for an additional 1-4 hours. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a soluble formazan product.
- **Absorbance Measurement:** The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.



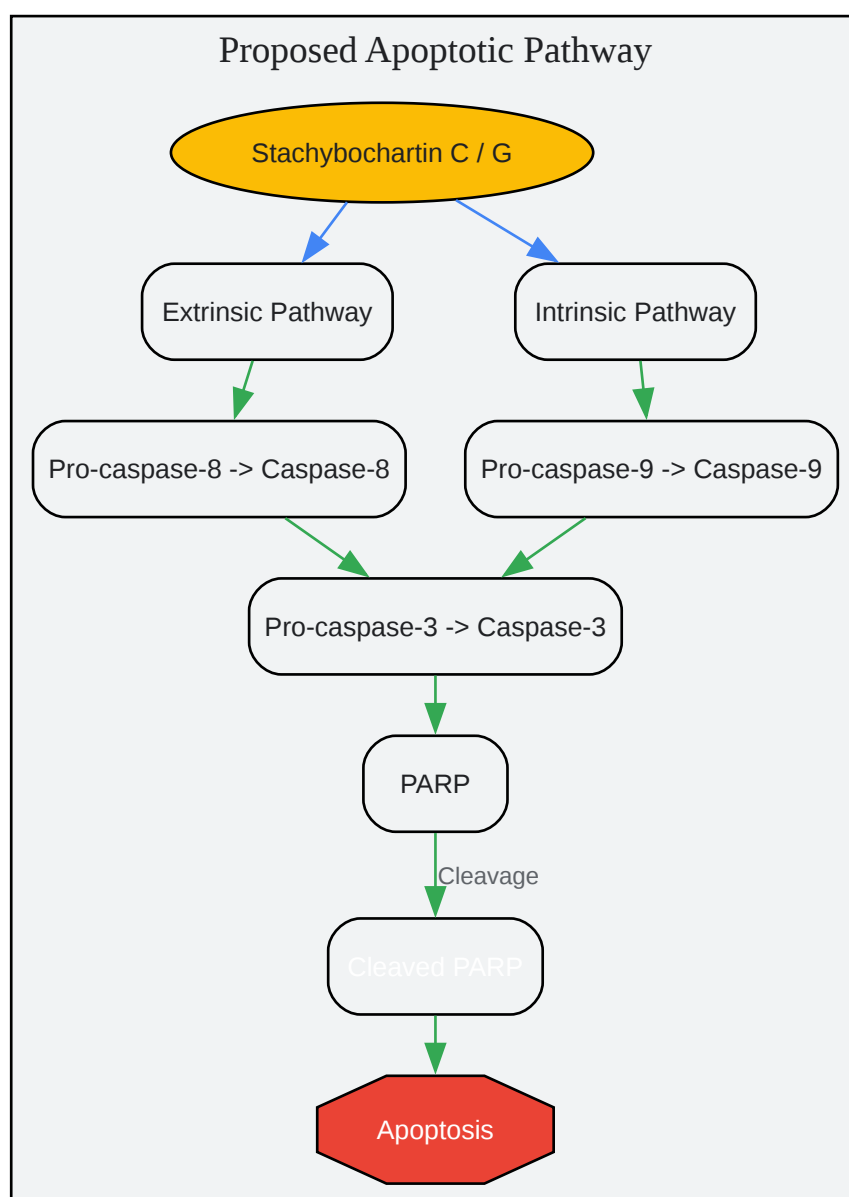
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Caption: General workflow for determining the cytotoxicity of phenylspirodrimanes using an MTS assay.

Mechanism of Action: Induction of Apoptosis

Studies have indicated that the cytotoxic effects of certain phenylspirodrimanes, such as stachybochartins C and G, are mediated through the activation of a caspase-dependent apoptotic pathway.[1][2][4] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.

The proposed mechanism involves the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases (e.g., caspase-3). The executioner caspases then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.



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Caption: Phenylspirodrimanes may induce apoptosis through caspase-dependent pathways.

In conclusion, **stachartin C** and other phenylspirodrimanes demonstrate significant cytotoxic activity against a range of cancer cell lines, including those resistant to standard chemotherapeutic agents. Their mechanism of action appears to involve the induction of apoptosis, making them promising candidates for further investigation in the development of novel anticancer therapies. The provided data and protocols serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this fascinating class of natural products.

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References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus *Stachybotrys chartarum* - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. New Phenylspirodrimanes from the Sponge-Associated Fungus *Stachybotrys chartarum* MUT 3308 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus *Stachybotrys chartarum* - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10195G [pubs.rsc.org]
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